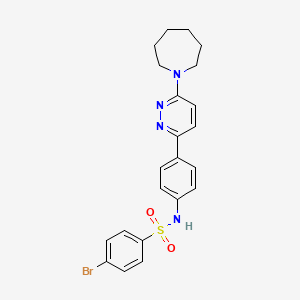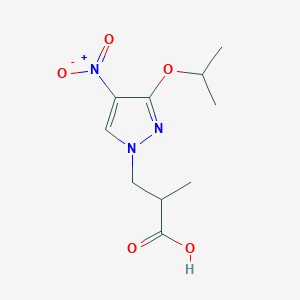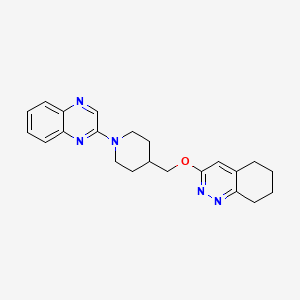
3-((1-(Quinoxalin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C19H26N4O3 and a molecular weight of 358.44 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxalin-2-yl group attached to a piperidin-4-yl group via a methoxy bridge .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.44 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline and its derivatives, including 3-((1-(Quinoxalin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, have been extensively studied for their wide-ranging applications in medicinal chemistry. Quinoxalines are recognized for their capacity to act as dyes, pharmaceuticals, and antibiotics, leveraging their heterocyclic composition for diverse biological activities. Notably, quinoxaline compounds have been investigated for their antitumoral properties, with studies highlighting their utility in forming catalyst ligands and their synthesis through the condensation of ortho-diamines with 1,2-diketones (Aastha Pareek and Dharma Kishor, 2015).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives demonstrate significant effectiveness as anticorrosive materials. Their molecular structure allows for the formation of stable chelating complexes with metallic surfaces, offering protection against corrosion. This functionality extends the application of quinoline derivatives beyond pharmaceuticals to industrial materials, particularly in preventing metallic corrosion through the adsorption and formation of protective layers on surfaces (C. Verma, M. Quraishi, E. Ebenso, 2020).
Biological Activities of Quinoline and Quinazoline Alkaloids
Research on quinoline and quinazoline alkaloids has unveiled a plethora of bioactive properties, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. These compounds, found in natural sources and through synthesis, have significant potential in drug development, particularly in creating new treatments for malaria and cancer. The exploration of these alkaloids underscores the diversity of biological activities associated with the quinoline nucleus, opening pathways for novel therapeutic applications (Xiao-fei Shang et al., 2018).
Quinoxaline in Biomedical Applications
Quinoxaline derivatives have been recognized for their wide variety of biomedical applications, from antimicrobial activities to chronic and metabolic diseases treatment. The structural modification of quinoxaline can yield compounds with extensive applications in the medical and biomedical fields, illustrating the adaptability and potential of quinoxaline derivatives in addressing a broad spectrum of health-related challenges (J. A. Pereira et al., 2015).
properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-6-18-17(5-1)13-22(26-25-18)28-15-16-9-11-27(12-10-16)21-14-23-19-7-3-4-8-20(19)24-21/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVRXUOZTMPYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)
![4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2925878.png)

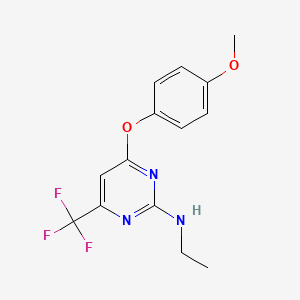
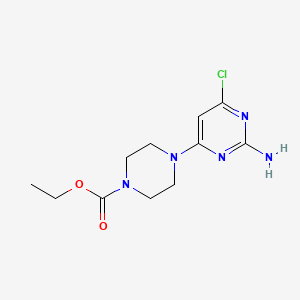
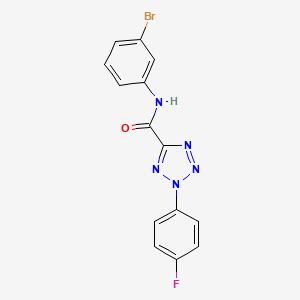
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925888.png)
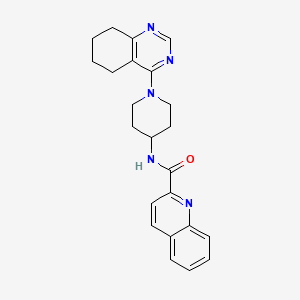

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)

